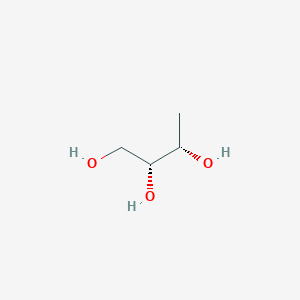
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate typically involves the reaction of 2-chloroethylamine with ethyl 1,2,5-thiadiazole-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
科学研究应用
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other electronic materials.
Biological Studies: It is used as a tool compound to study the effects of thiadiazole derivatives on various biological pathways and processes.
作用机制
The mechanism of action of Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound may also interact with other molecular targets, such as enzymes involved in DNA repair pathways, further enhancing its cytotoxic effects.
相似化合物的比较
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate can be compared with other similar compounds, such as:
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy. Both compounds share the chloroethyl group, which is responsible for their DNA-alkylating properties.
Melphalan: Another nitrogen mustard derivative with anticancer activity. Similar to this compound, Melphalan forms DNA adducts that inhibit cell proliferation.
The uniqueness of this compound lies in its thiadiazole ring, which imparts distinct chemical and biological properties compared to other alkylating agents.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, materials science, and biological studies. Further research is needed to fully explore its potential and develop new applications for this intriguing compound.
属性
CAS 编号 |
147194-42-1 |
|---|---|
分子式 |
C7H10ClN3O2S |
分子量 |
235.69 g/mol |
IUPAC 名称 |
ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate |
InChI |
InChI=1S/C7H10ClN3O2S/c1-2-13-7(12)5-6(9-4-3-8)11-14-10-5/h2-4H2,1H3,(H,9,11) |
InChI 键 |
BPFJOQLHZZQXKA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NSN=C1NCCCl |
溶解度 |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)


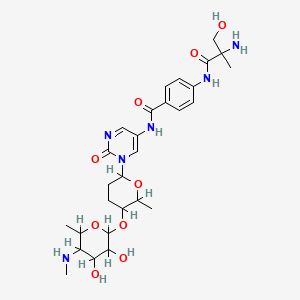
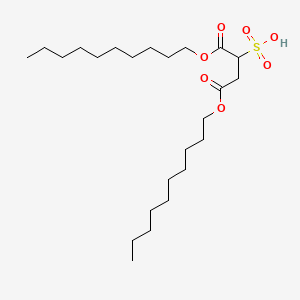
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
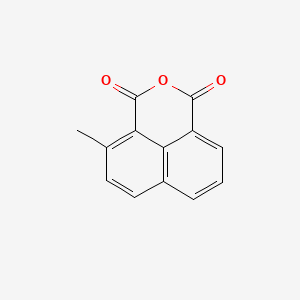
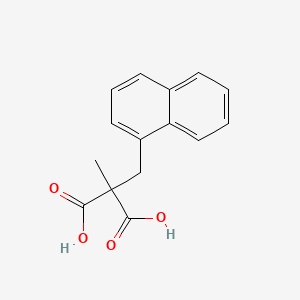

![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
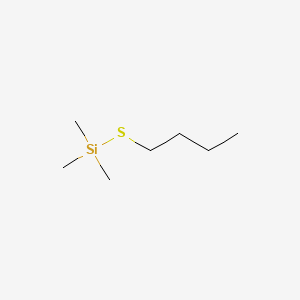
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
